4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride
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Overview
Description
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO3·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with nitromethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as hydrogen in the presence of a palladium catalyst, to yield 4-methoxyphenyl-2-aminopropane. The final step involves the reaction of this intermediate with butanoic acid under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) pathway, leading to its neuroprotective effects. It also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)butyric acid: Similar structure but lacks the amino group.
4-(Methylamino)butanoic acid hydrochloride: Similar structure but with a methylamino group instead of the methoxyphenyl group.
4-(4-Methoxyphenyl)-4-oxobutanoic acid: Contains a ketone group instead of the amino group.
Uniqueness
4-Amino-4-(4-methoxyphenyl)butanoic acid hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate neurotransmitter systems and inflammatory pathways makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
4-amino-4-(4-methoxyphenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDCMFROILVZJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-69-9 |
Source
|
Record name | Benzenebutanoic acid, γ-amino-4-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423029-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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